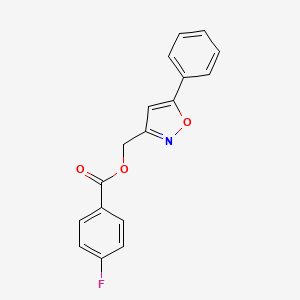

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYISUHZSLVFUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A Mechanistic and Practical Guide

Executive Summary

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate requires the precise coupling of (5-phenyl-1,2-oxazol-3-yl)methanol[1] with 4-fluorobenzoic acid. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a carefully orchestrated thermodynamic and kinetic system. Because the isoxazole ring is a sensitive, electron-withdrawing heterocycle, harsh acidic conditions (such as Fischer esterification) can lead to degradation or poor yields. Therefore, the Steglich Esterification —utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)—is the optimal pathway. This method provides mild, room-temperature conditions and has been rigorously validated for coupling 4-fluorobenzoic acid in complex molecular architectures[2][3].

Mechanistic Rationale & Pathway Analysis

Understanding the causality behind the reagent selection is critical for troubleshooting and optimization.

-

The Role of DCC : DCC acts as a dehydrating agent, reacting with 4-fluorobenzoic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but suffers from a fatal flaw: if left alone, it undergoes a slow 1,3-rearrangement into an unreactive N-acylisourea (a thermodynamic dead-end).

-

The Kinetic Intervention of DMAP : To prevent this dead-end, DMAP is introduced as an acyl transfer catalyst. DMAP is a superior nucleophile compared to the primary alcohol. It rapidly attacks the O-acylisourea intermediate, outcompeting the 1,3-rearrangement. This generates a highly reactive acylpyridinium ion , which is subsequently attacked by the (5-phenyl-1,2-oxazol-3-yl)methanol to form the desired ester.

-

Driving Force : The irreversible precipitation of dicyclohexylurea (DCU) drives the reaction forward, acting as a visual indicator of reaction progress.

Fig 1: Steglich esterification mechanism highlighting DMAP catalysis and intermediate formation.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is designed with the alcohol as the limiting reagent. A slight excess of the acid and DCC ensures complete conversion, while DMAP is kept catalytic (10 mol%) to minimize basic impurities during workup.

| Reagent | MW ( g/mol ) | Equivalents | mmol | Mass/Volume | Function |

| (5-Phenyl-1,2-oxazol-3-yl)methanol | 175.19 | 1.0 | 10.0 | 1.75 g | Limiting Reagent |

| 4-Fluorobenzoic acid | 140.11 | 1.1 | 11.0 | 1.54 g | Acyl Donor |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 12.0 | 2.48 g | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 1.0 | 0.12 g | Acyl Transfer Catalyst |

| Anhydrous Dichloromethane (DCM) | 84.93 | N/A | N/A | 50.0 mL | Solvent |

Step-by-Step Experimental Workflow

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target ester.

Protocol Execution

-

System Purging & Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen gas. Add 4-fluorobenzoic acid (1.54 g, 11.0 mmol) and anhydrous DCM (30 mL). Cool the suspension to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic activation step and suppresses the unwanted 1,3-rearrangement of the O-acylisourea.

-

Activation : Add DMAP (0.12 g, 1.0 mmol) to the flask, followed by the portion-wise addition of DCC (2.48 g, 12.0 mmol). Stir at 0 °C for 15 minutes. Causality: Pre-activating the acid ensures that the acylpyridinium ion is fully formed before the alcohol is introduced.

-

Coupling : Dissolve (5-phenyl-1,2-oxazol-3-yl)methanol (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. A white precipitate (DCU) will begin to form almost immediately.

-

Filtration : Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with an additional 10 mL of cold DCM.

-

Aqueous Workup : Transfer the filtrate to a separatory funnel.

-

Wash with 1M HCl (2 × 25 mL) to protonate and remove the DMAP catalyst.

-

Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to deprotonate and extract any unreacted 4-fluorobenzoic acid.

-

Wash with brine (25 mL) to remove residual water.

-

-

Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to afford the pure ester.

Analytical Validation (The Self-Validating System)

A robust protocol must be self-validating. You can confirm the success of this reaction in real-time and post-isolation through the following analytical markers:

-

Visual Cue (In-Process) : The formation of a thick white precipitate (DCU) within the first 30 minutes confirms that DCC is successfully dehydrating the acid and forming the active intermediate.

-

Thin-Layer Chromatography (TLC) : The starting alcohol has a free hydroxyl group, making it highly polar. The resulting ester will be significantly less polar. On a silica TLC plate (3:1 Hexane/EtOAc), expect the product spot to elute much higher (higher Rf value) than the starting material.

-

1H NMR Spectroscopy : The most diagnostic signal is the benzylic-like methylene group ( −CH2−O− ) attached to the isoxazole ring. In the starting alcohol, these protons typically resonate around 4.7–4.8 ppm. Upon esterification, the electron-withdrawing effect of the newly formed carbonyl group will cause a distinct downfield shift to approximately 5.3–5.5 ppm.

-

19F NMR Spectroscopy : A clean singlet around -105 to -107 ppm will confirm the incorporation of the 4-fluorobenzoate moiety.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1481082, (5-Phenyl-1,2-oxazol-3-yl)methanol." PubChem,[Link].

-

Asian Journal of Chemistry. "Synthesis and Characterization of Fluorine Containing Steroidal Esters using Steglich Esterification." Asian Journal of Chemistry, Vol. 34, No. 11 (2022), pp. 2947-2954. [Link].

-

Eindhoven University of Technology. "Development of chemical tool compounds for 14-3-3 PPIs: stabilizers and crosslinkers." Research Portal,[Link].

Sources

In-Depth Technical Guide: Characterization of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Executive Summary & Pharmacological Relevance

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a highly versatile synthetic intermediate and reference standard utilized in medicinal chemistry and drug discovery. The molecule integrates two privileged pharmacophores:

-

The Isoxazole Core: is a fundamental 5-membered heterocycle[1] that frequently serves as a bioisostere for amide bonds and esters. Its unique electron distribution makes it highly valuable in the design of selective allosteric modulators and kinase inhibitors[2].

-

The 4-Fluorobenzoate Moiety: The introduction of a fluorine atom at the para position of the benzoate group is a classic lead-optimization strategy. It blocks cytochrome P450-mediated metabolic oxidation at a primary metabolic hotspot while simultaneously modulating the lipophilicity (LogP) of the molecule to enhance cellular permeability.

This technical guide provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and analytical characterization of this compound.

Structural & Physicochemical Profiling

Understanding the fundamental properties of the target molecule is critical for predicting its behavior during synthesis, chromatography, and biological assays. The starting material, , contributes the primary alcohol necessary for the ester linkage[3].

Table 1: Physicochemical & Structural Properties

| Property | Value | Structural Significance |

| IUPAC Name | (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | Standardized nomenclature for regulatory filing. |

| Molecular Formula | C₁₇H₁₂FNO₃ | Confirms the condensation of the alcohol and acid. |

| Molecular Weight | 297.28 g/mol | Falls within the optimal Lipinski Rule of 5 range. |

| Exact Mass | 297.0801 Da | Target value for HRMS-ESI validation. |

| H-Bond Donors | 0 | Enhances passive membrane permeability. |

| H-Bond Acceptors | 4 | Facilitates target protein binding (N, O atoms). |

| Rotatable Bonds | 5 | Provides sufficient conformational flexibility. |

Synthetic Methodology & Workflow

While[4], the most robust and scalable method for primary alcohols relies on Steglich-type acylation or the use of an acyl chloride. To ensure maximum yield and prevent the degradation of the acid-sensitive isoxazole core, a base-mediated acyl chloride esterification is employed.

Figure 1: Synthetic workflow for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

Experimental Protocol: Esterification (Self-Validating System)

-

Step 1: Preparation. Flame-dry a 50 mL round-bottom flask under argon. Add (5-phenylisoxazol-3-yl)methanol (1.00 g, 5.71 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Step 2: Base & Catalyst Addition. Inject triethylamine (Et₃N, 1.19 mL, 8.56 mmol, 1.5 eq) and add 4-Dimethylaminopyridine (DMAP, 70 mg, 0.57 mmol, 0.1 eq).

-

Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that significantly accelerates the acylation of the alcohol.

-

-

Step 3: Acylation. Cool the mixture to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (0.81 mL, 6.85 mmol, 1.2 eq) dropwise over 10 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of symmetrical anhydrides or degradation products.

-

-

Step 4: In-Process Monitoring. Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting alcohol (lower Rf ) is entirely consumed, replaced by a new, less polar UV-active spot ( Rf≈0.6 ).

-

Step 5: Self-Validating Workup. Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

-

Causality: This step neutralizes remaining HCl and hydrolyzes unreacted 4-fluorobenzoyl chloride into 4-fluorobenzoic acid. The acid is immediately deprotonated into a water-soluble carboxylate salt, partitioning into the aqueous layer and ensuring it does not co-elute with the target ester during chromatography.

-

-

Step 6: Isolation. Extract with DCM (3 x 15 mL). Wash the combined organics with 1M HCl (15 mL) to remove DMAP/Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes).

Analytical Characterization Logic

To ensure absolute trustworthiness in the structural assignment, a multi-nuclear NMR approach combined with High-Resolution Mass Spectrometry (HRMS) is mandatory.

Figure 2: Self-validating analytical workflow for structural confirmation and purity assessment.

NMR Spectroscopy Causality

-

¹H NMR: The diagnostic signal is the singlet from the isoxazole C4 proton. The methylene protons (-CH₂-O-) will appear as a sharp singlet shifted significantly downfield ( ≈ 5.45 ppm) due to the deshielding effects of both the ester carbonyl and the electron-withdrawing isoxazole ring.

-

¹³C NMR (Self-Validating Splitting): The carbon atoms of the 4-fluorobenzoate ring will exhibit characteristic scalar coupling with the ¹⁹F nucleus (spin 1/2). The ipso carbon (C4') appears as a large doublet ( 1JC−F≈254 Hz). This coupling pattern unequivocally confirms the presence and exact position of the fluorine atom on the aromatic ring without relying solely on mass spectrometry.

-

¹⁹F NMR: Integrated into the primary suite because the fluorine atom provides an isolated, highly sensitive signal. It allows for rapid confirmation of the fluorobenzoate moiety without the signal overlap typically observed in the complex aromatic region of the ¹H NMR spectrum.

Table 2: Predicted NMR Assignments (CDCl₃, 298 K)

| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

| ¹H | 8.05 | dd, J≈8.8,5.4 Hz, 2H | 4-Fluorobenzoate (ortho to ester) |

| ¹H | 7.78 | m, 2H | Phenyl (ortho to isoxazole) |

| ¹H | 7.45 - 7.50 | m, 3H | Phenyl (meta/para to isoxazole) |

| ¹H | 7.12 | t, J≈8.6 Hz, 2H | 4-Fluorobenzoate (meta to ester) |

| ¹H | 6.70 | s, 1H | Isoxazole C4-H |

| ¹H | 5.45 | s, 2H | -CH₂-O- (Methylene bridge) |

| ¹³C | 165.5 | s | Ester Carbonyl (C=O) |

| ¹³C | 166.0 | d, 1JC−F≈254 Hz | 4-Fluorobenzoate C4' (C-F) |

| ¹³C | 132.3 | d, 3JC−F≈9 Hz | 4-Fluorobenzoate C2'/C6' |

| ¹³C | 115.7 | d, 2JC−F≈22 Hz | 4-Fluorobenzoate C3'/C5' |

| ¹³C | 58.5 | s | -CH₂-O- |

| ¹⁹F | -105.8 | m, 1F | 4-Fluorobenzoate (Ar-F) |

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Electrospray Ionization Time-of-Flight) in positive ion mode.

-

Causality: Soft ionization prevents the fragmentation of the ester bond, allowing for the detection of the intact molecular ion.

-

Validation: Calculated for [M+H]⁺ (C₁₇H₁₃FNO₃⁺): 298.0874 . An experimental variance of ≤5 ppm is required to definitively confirm the elemental composition.

Sources

- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SID 354334148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Introduction: Unveiling the Molecular Architecture

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a molecule of significant interest within contemporary drug discovery and materials science. Its structure marries the biologically active isoxazole scaffold with a fluorinated benzoate moiety, suggesting potential applications in medicinal chemistry where such combinations are often sought to enhance pharmacological properties. The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The inclusion of a 4-fluorophenyl group can modulate metabolic stability, binding affinity, and bioavailability through the unique electronic properties of the fluorine atom.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. As NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution, a thorough understanding of the spectral data is paramount for researchers in synthesis, characterization, and application of this and related compounds. This document will delve into the theoretical prediction of the NMR spectra, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format for scientists in the field.

Theoretical ¹H and ¹³C NMR Spectral Analysis

A detailed prediction of the ¹H and ¹³C NMR spectra is foundational to the correct interpretation of experimental data. The predicted chemical shifts are based on the analysis of structurally analogous compounds and established substituent effects in aromatic and heterocyclic systems.[3][4][5]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl, isoxazole, methylene, and 4-fluorobenzoyl moieties. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed below.

-

4-Fluorobenzoyl Protons (H-2'', H-6'' and H-3'', H-5''): The protons on the 4-fluorobenzoate ring will appear as two distinct multiplets due to the influence of the fluorine atom. The protons ortho to the carbonyl group (H-2'', H-6'') are expected to resonate as a doublet of doublets around 8.10-8.20 ppm . This downfield shift is due to the deshielding effect of the adjacent ester carbonyl group. The protons meta to the carbonyl group (H-3'', H-5'') will also appear as a doublet of doublets, but at a more upfield region, typically around 7.10-7.20 ppm . The splitting pattern arises from ortho coupling to the adjacent proton and a smaller meta coupling to the fluorine atom.[6][7]

-

Phenyl Protons (H-2', H-6', H-3', H-5', and H-4'): The protons of the 5-phenyl substituent on the isoxazole ring will likely appear as two multiplets. The ortho protons (H-2', H-6') are expected to be in the range of 7.80-7.90 ppm , while the meta (H-3', H-5') and para (H-4') protons will likely overlap to form a multiplet around 7.40-7.55 ppm .[8]

-

Isoxazole Proton (H-4): The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet in the region of 6.80-6.90 ppm . The precise chemical shift can be influenced by the nature of the substituents at positions 3 and 5.[5][8]

-

Methylene Protons (H-6): The two methylene protons (H-6) are chemically equivalent and are expected to resonate as a singlet around 5.40-5.50 ppm . This downfield shift is a result of the deshielding effects of the adjacent isoxazole ring and the ester oxygen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to be the most downfield signal, appearing around 165.0-166.0 ppm .[6]

-

Isoxazole Carbons (C-3, C-4, and C-5): The carbons of the isoxazole ring are predicted to resonate at approximately 162.0-163.0 ppm (C-3) , 97.0-98.0 ppm (C-4) , and 170.0-171.0 ppm (C-5) .[3][8] The significant upfield shift of C-4 is characteristic of isoxazole rings.

-

4-Fluorobenzoyl Carbons (C-1'' to C-6''): The aromatic carbons of the 4-fluorobenzoate moiety will show characteristic shifts and C-F coupling. The carbon bearing the fluorine (C-4'') will appear as a doublet with a large one-bond C-F coupling constant and is expected around 166.0-167.0 ppm . The ipso-carbon (C-1'') is predicted to be around 126.0-127.0 ppm . The carbons ortho to the fluorine (C-3'', C-5'') will appear as a doublet around 115.0-116.0 ppm , and the carbons meta to the fluorine (C-2'', C-6'') will resonate as a doublet around 132.0-133.0 ppm .[6]

-

Phenyl Carbons (C-1' to C-6'): The carbons of the 5-phenyl group are expected to show signals in the aromatic region. The ipso-carbon (C-1') will be around 127.0-128.0 ppm . The ortho (C-2', C-6'), meta (C-3', C-5'), and para (C-4') carbons will appear in the range of 125.0-131.0 ppm .[8]

-

Methylene Carbon (C-6): The methylene carbon is anticipated to have a chemical shift in the range of 58.0-60.0 ppm .

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 10-15 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the residual solvent signal (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-32 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick and label all significant peaks in both ¹H and ¹³C spectra.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.20 | dd | 2H | H-2'', H-6'' |

| 7.80 - 7.90 | m | 2H | H-2', H-6' |

| 7.40 - 7.55 | m | 3H | H-3', H-5', H-4' |

| 7.10 - 7.20 | dd | 2H | H-3'', H-5'' |

| 6.80 - 6.90 | s | 1H | H-4 |

| 5.40 - 5.50 | s | 2H | H-6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 170.0 - 171.0 | C-5 |

| 166.0 - 167.0 | C-4'' |

| 165.0 - 166.0 | C-7 |

| 162.0 - 163.0 | C-3 |

| 132.0 - 133.0 | C-2'', C-6'' |

| 129.0 - 131.0 | C-2', C-3', C-4', C-5', C-6' |

| 126.0 - 128.0 | C-1', C-1'' |

| 115.0 - 116.0 | C-3'', C-5'' |

| 97.0 - 98.0 | C-4 |

| 58.0 - 60.0 | C-6 |

Visualization of Key NMR Correlations

Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the definitive assignment of all proton and carbon signals. The following diagrams illustrate the expected key correlations.

Figure 2. Predicted key HSQC correlations for direct C-H bonds.

Figure 3. Predicted key HMBC correlations for long-range C-H couplings.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. By combining theoretical predictions with a detailed experimental protocol, researchers and drug development professionals are equipped to confidently acquire, interpret, and validate the structure of this important molecule. The presented data and methodologies serve as a valuable resource for quality control, reaction monitoring, and further structural studies involving this and related chemical entities.

References

- Martins, M. A. P., Freitag, R. A., & Zanatta, N. (1994). ¹³C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles. Magnetic Resonance in Chemistry, 32(11), 1227-1231.

- Patel, V., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Supporting Information for a relevant publication.

- Claramunt, R. M., et al. (2006). Substituent effects on ¹⁵N and ¹³C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855.

- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.

- D'Auria, M., & Racioppi, R. (2014). Structural investigation of 3,5-disubstituted isoxazoles by ¹H-nuclear magnetic resonance. FLORE Repository.

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.

- Boykin, D. W., et al. (1998). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 35(4), 843-847.

- Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent.

- Supporting Information for a relevant publication on the synthesis of 3,5-disubstituted isoxazoles. (Note: Specific publication details were not available in the provided search results).

- Çetin, A., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 22(3), 395-404.

- BenchChem. (2025). Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide. BenchChem.

- Supporting Information for a relevant publication on the synthesis of isoxazole derivatives. (Note: Specific publication details were not available in the provided search results).

-

SpectraBase. (n.d.). Oxazole, 5-phenyl-2-[2-phenylethenyl]- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chegg. (2019, November 30). Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-fluorobenzoate. PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.

- University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis interpretation. Retrieved from [Link]

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- Gerig, J. T. (2001). Fluorine NMR. eMagRes.

- Patel, R. P., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4352.

- Bachwani, M., & Sharma, G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Chemical and Pharmaceutical Sciences, 11(4), 1-6.

- Doroshenko, A. O., et al. (2014). 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1098.

- Szatmári, I., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3195.

-

Kumar, A., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6.

- Fesenko, A. A., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(15), 9647-9660.

- ResearchGate. (n.d.). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, ¹h-Nmr and ¹³c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl.

Sources

- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. rsc.org [rsc.org]

- 7. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

Physicochemical Profiling of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A Comprehensive Guide for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (Chemical Formula: C₁₇H₁₂FNO₃) represents a highly privileged chemotype. By integrating an isoxazole core, a strategically placed fluorine atom, and a flexible ester linkage, this molecule offers a unique balance of lipophilicity, target engagement potential, and metabolic tunability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will deconstruct the mechanistic rationale behind this molecule's design, establish its predictive physicochemical profile, and detail the self-validating experimental protocols required to rigorously evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) potential.

Structural Deconstruction & Predictive Physicochemistry

Before initiating resource-intensive in vitro assays, it is critical to establish a predictive baseline. The physicochemical parameters of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate align exceptionally well with Lipinski’s Rule of Five, making it a strong candidate for oral bioavailability.

Quantitative Physicochemical Profile

| Property | Estimated Value | Mechanistic Significance |

| Molecular Formula | C₁₇H₁₂FNO₃ | - |

| Molecular Weight | 297.28 g/mol | < 500 Da; minimizes steric hindrance during passive diffusion. |

| cLogP | 3.8 – 4.2 | Optimal lipophilicity for membrane permeability without driving excessive non-specific protein binding. |

| Topological Polar Surface Area (TPSA) | 52.33 Ų | < 90 Ų; indicates excellent probability for blood-brain barrier (BBB) and cellular penetration. |

| H-Bond Donors (HBD) | 0 | Absence of HBDs significantly reduces desolvation energy penalties during membrane transit. |

| H-Bond Acceptors (HBA) | 4 | Sufficient for specific target engagement (isoxazole N/O, ester O) without compromising permeability. |

| Rotatable Bonds | 4 | < 10; ensures a low entropic penalty upon binding to the target receptor pocket. |

Structural Influence on ADME Properties

Logical relationship between structural moieties and their resulting ADME properties.

Mechanistic Rationale in Drug Design

To understand how to test this molecule, we must first understand why it is designed this way. Every functional group in this compound serves a distinct pharmacokinetic purpose.

The Isoxazole Core: Bioisosterism and Binding

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle widely utilized in drug discovery [1]. It acts as a bioisostere for amides and esters, providing hydrogen bond acceptors (the nitrogen and oxygen atoms) while maintaining a rigid, planar geometry. The adjacent 5-phenyl group extends the conjugated system, enabling robust π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target protein pockets.

The para-Fluorine Substitution: Metabolic Shielding

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Substituting a hydrogen for a fluorine at the para position of the benzoate ring serves two critical functions [2]:

-

CYP450 Shielding: The para position of a phenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.

-

Lipophilicity Modulation: The high electronegativity of fluorine pulls electron density away from the aromatic ring, reducing the overall polarizability of the molecule. This subtly increases lipophilicity (LogP) and dramatically enhances passive membrane permeability.

The Ester Linkage: Tunable Hydrolysis

The -CH₂-O-C(=O)- linkage connects the isoxazole and fluorobenzoate moieties. Esters are inherently susceptible to hydrolysis by ubiquitous plasma and hepatic carboxylesterases (CES1/CES2). Depending on the therapeutic goal, this is either a liability (requiring formulation strategies to protect the ester) or a deliberate prodrug strategy designed to release 5-phenylisoxazol-3-ylmethanol and 4-fluorobenzoic acid intracellularly.

Experimental Workflows for Physicochemical Validation

To validate the predictive model, we must employ self-validating experimental systems. The following protocols are engineered to eliminate artifacts and provide high-confidence data.

Integrated physicochemical and in vitro ADME screening workflow for lead characterization.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask)

The Causality: Discovery teams often use kinetic solubility (diluting a DMSO stock into buffer), which measures the precipitation point of a supersaturated solution. However, kinetic assays reflect metastable states and are prone to colloidal artifacts. For a highly lipophilic compound like our target, thermodynamic solubility is required to find the true equilibrium concentration of the lowest-energy crystalline phase [3].

Step-by-Step Methodology:

-

Solid Addition: Weigh 2-3 mg of crystalline (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate into a glass vial. Self-Validation: Avoid plastics to prevent non-specific adsorption of this lipophilic compound.

-

Buffer Introduction: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

-

Equilibration: Agitate the suspension at 37°C for 72 hours. Causality: 72 hours ensures that any slow-converting polymorphs have fully transitioned to their most stable, least soluble state.

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Pass the supernatant through a low-binding 0.22 µm PTFE filter. Self-Validation: Perform a recovery check by passing a known standard through the filter to ensure the filter membrane does not adsorb the compound.

-

Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS against a standard calibration curve prepared in acetonitrile.

Protocol 2: Lipophilicity ( LogD7.4 ) Determination

The Causality: While LogP measures the partition of neutral molecules, LogD accounts for the physiological pH (7.4) and any potential ionization. We utilize the Shake-Flask method with n-octanol, as octanol's amphiphilic nature (polar hydroxyl head, hydrophobic alkyl tail) closely mimics the lipid bilayer of human cell membranes [4].

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours, then allow them to separate. Causality: Octanol and water are not entirely immiscible. Failing to pre-saturate the phases will cause volume shifts during the assay, altering the microenvironment and skewing the partition coefficient.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated n-octanol phase. Causality: Dissolving in the organic phase first prevents the assay from being rate-limited by the compound's low aqueous solubility.

-

Partitioning: In a glass vial, combine 500 µL of the compound-spiked octanol with 500 µL of pre-saturated PBS.

-

Agitation: Shake mechanically at 25°C for 60 minutes, followed by centrifugation (3,000 × g, 10 mins) to break any micro-emulsions at the interface.

-

Sampling & Analysis: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers using a syringe. Quantify both phases via LC-MS/MS.

-

Calculation: LogD7.4=log10([ConcentrationAqueous][ConcentrationOctanol])

References

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances (Royal Society of Chemistry), 2021. URL:[Link]

-

The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. URL:[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor Instruments, 2026. URL:[Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences (via PubMed), 2015. URL:[Link]

In silico prediction of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate bioactivity

An In-Depth Technical Guide to the In Silico Prediction of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate Bioactivity

In the contemporary drug discovery landscape, the integration of computational methodologies is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, a novel chemical entity. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided drug design (CADD) approach to hypothesize its potential therapeutic applications and liabilities.[3] We will leverage the known pharmacophoric features of its constituent moieties—a phenyl group, a 1,2-oxazole core, and a 4-fluorobenzoate group—to inform our predictive models. This guide details methodologies for target identification and validation, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5][6] Furthermore, we will explore the utility of molecular dynamics simulations to refine our understanding of potential protein-ligand interactions. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility, adhering to the highest standards of scientific integrity.

Introduction: The Imperative for Predictive Bioactivity Profiling

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a small molecule with a unique structural architecture. The 1,2-oxazole (isoxazole) ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[11] The phenyl and 4-fluorobenzoate moieties contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This guide will serve as a roadmap for researchers, scientists, and drug development professionals to navigate the computational prediction of this molecule's bioactivity.

Foundational Analysis: Physicochemical Profiling and Structural Preparation

A thorough understanding of a compound's physicochemical properties is a prerequisite for any in silico analysis, as these properties govern its pharmacokinetic and pharmacodynamic behavior.

Calculation of Physicochemical Descriptors

A range of molecular descriptors should be calculated to assess the "drug-likeness" of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. These descriptors provide insights into its potential for oral bioavailability, membrane permeability, and metabolic stability.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~300 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 3.5 - 4.5 | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding affinity. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity. |

| Polar Surface Area (PSA) | ~50 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |

| Rotatable Bonds | 4 | A measure of molecular flexibility, impacting binding entropy. |

Note: These are estimated values and should be calculated using reliable cheminformatics software such as ChemDraw, RDKit, or online platforms like SwissADME.

Ligand Preparation Protocol

Accurate 3D representation of the ligand is critical for subsequent docking and simulation studies.

-

2D to 3D Conversion: The 2D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate should be converted to a 3D conformation using a suitable tool like Open Babel or the builder tools within molecular modeling software.

-

Energy Minimization: The initial 3D structure must be energy-minimized to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 or UFF.

-

Charge Assignment: Appropriate partial charges should be assigned to each atom. Gasteiger charges are commonly used for initial docking studies.

-

File Format Conversion: The prepared ligand structure should be saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Target Identification: A Multi-faceted Approach

Identifying the most probable biological targets of a novel compound is a cornerstone of in silico bioactivity prediction. A combination of ligand-based and structure-based approaches is recommended for a comprehensive analysis.[1]

Ligand-Based Target Prediction (Inverse Virtual Screening)

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]

-

Methodology:

-

Utilize the 2D or 3D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as a query to search large chemical databases with associated bioactivity data (e.g., ChEMBL, PubChem, BindingDB).[13][14][15][16]

-

Employ similarity search algorithms (e.g., Tanimoto coefficient) to identify compounds with high structural similarity.

-

Analyze the known biological targets of the identified similar compounds to generate a list of potential targets for our query molecule.

-

Pharmacophore-Based Screening

This method identifies common 3D arrangements of chemical features (pharmacophores) responsible for a specific biological activity.

-

Methodology:

-

Develop a pharmacophore model based on a set of known active ligands for a particular target.

-

Screen the 3D conformation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate against the pharmacophore model to assess its fit.

-

Reverse Docking

Reverse docking involves docking the query molecule against a large library of protein structures to identify potential binding partners.[12]

-

Methodology:

-

Prepare the 3D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as described in section 2.2.

-

Utilize a reverse docking server or software to screen the molecule against a database of protein binding sites (e.g., the Protein Data Bank).

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

Workflow for in silico target identification.

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[17][18][19][20][21] This is a crucial step in understanding the potential mechanism of action.

Target Protein Preparation Protocol

-

Obtain Protein Structure: Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).[14]

-

Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Protonation: Add polar hydrogens to the protein structure, as these are critical for hydrogen bonding interactions.

-

Charge Assignment: Assign appropriate partial charges to the protein atoms.

-

Grid Box Definition: Define the search space (grid box) for the docking simulation, encompassing the known or predicted binding site.

Docking Simulation and Analysis

-

Software: A variety of well-validated docking programs are available, including AutoDock Vina, Glide, and GOLD.

-

Execution: Run the docking simulation with the prepared ligand and receptor files.

-

Analysis of Results:

-

Binding Affinity: The docking score provides an estimate of the binding free energy (e.g., in kcal/mol). Lower scores generally indicate stronger binding.

-

Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using software like PyMOL or Chimera.

-

Intermolecular Interactions: Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

-

| Interaction Type | Potential Contributing Moiety |

| Hydrogen Bonding | Oxygen and nitrogen atoms of the oxazole ring, ester carbonyl oxygen. |

| Hydrophobic Interactions | Phenyl ring, 4-fluorophenyl ring. |

| Pi-Stacking | Phenyl and 4-fluorophenyl rings with aromatic residues (e.g., Phe, Tyr, Trp). |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[22][23][24] If a dataset of structurally similar compounds with known activities is available, a QSAR model can be developed to predict the activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

QSAR Model Development Workflow

-

Data Collection: Compile a dataset of compounds with known biological activity against the target of interest.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical) for each compound in the dataset.

-

Data Splitting: Divide the dataset into a training set for model building and a test set for external validation.[25]

-

Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

-

Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess its predictive power.[24][26]

-

Prediction: Use the validated QSAR model to predict the biological activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate based on its calculated molecular descriptors.

A generalized workflow for QSAR model development.

ADMET Prediction: Assessing Drug-like Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.[4][5][6][27] Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, are available as standalone software or web servers (e.g., ADMETlab, pkCSM).[4][28]

| ADMET Property | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity (therapeutic or side effect). |

| Plasma Protein Binding (PPB) | High | May affect the free drug concentration and efficacy. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Inhibition | Low probability | Lower risk of affecting the excretion of co-administered drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Potential for inhibition | Risk of cardiotoxicity. |

| Hepatotoxicity | Low to moderate risk | Further investigation may be required. |

Note: These predictions are illustrative and would be generated using platforms such as ADMET Predictor® or similar tools.[28]

Molecular Dynamics (MD) Simulations: A Dynamic Perspective

While molecular docking provides a static snapshot of the ligand-protein complex, MD simulations offer a dynamic view of the interactions over time.[29][30][31][32] MD simulations can be used to:

-

Assess the stability of the predicted binding pose from docking.[33]

-

Identify key and persistent intermolecular interactions.

-

Calculate binding free energies with higher accuracy (e.g., using MM/PBSA or MM/GBSA methods).[30]

-

Explore conformational changes in the protein upon ligand binding.[31]

MD Simulation Protocol

-

System Setup: The protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Minimization and Equilibration: The system is energy-minimized and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation) and to identify persistent interactions.

Data Synthesis and Bioactivity Hypothesis

The culmination of this in silico workflow is the integration of all generated data to formulate a comprehensive bioactivity hypothesis for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. This involves:

-

Correlating Findings: Do the prioritized targets from different identification methods converge? Is the predicted activity from a QSAR model consistent with the docking results for a specific target?

-

Balancing Potency and Safety: A compound with high predicted potency against a therapeutic target but also a high risk of hERG inhibition may require structural modification.

-

Identifying Knowledge Gaps: The in silico analysis may highlight areas where experimental data is critically needed, such as confirming a novel protein target or validating a predicted metabolic pathway.

Conclusion: The Path to Experimental Validation

References

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). International Journal of Molecular Sciences. [Link]

-

Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]

-

De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link]

-

Molecular Dynamics Simulation. Creative Biostructure. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

The role of molecular dynamics simulations in drug discovery. Cresset. [Link]

-

Sperandio, O., et al. (2017). Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action. Journal of Chemical Information and Modeling, 57(6), 1217-1229. [Link]

-

Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2014). Bioorganic & Medicinal Chemistry, 22(17), 4453-4462. [Link]

-

Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025). Drug Design, Development and Therapy. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin. [Link]

-

Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Analysis. [Link]

-

de Oliveira, D. B., et al. (2019). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 10, 132. [Link]

-

How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

-

ADMET Prediction Software. Sygnature Discovery. [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2014). Future Medicinal Chemistry, 6(16), 1835-1849. [Link]

-

Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab135. [Link]

-

Chen, Y. C. (2015). Maximizing computational tools for successful drug discovery. Trends in Pharmacological Sciences, 36(3), 135-144. [Link]

-

Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. [Link]

-

Chemical databases/resources. Bioinformatics.org. [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (2025). Journal of Advance and Future Research. [Link]

-

Public Chemical Databases. (2022). Chemistry LibreTexts. [Link]

-

A Guide to In Silico Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11045. [Link]

-

El-Fakharany, E. M., et al. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 27(3), 665. [Link]

-

How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

-

10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity. [Link]

-

In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). Applied BioMath. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

ADMET Prediction. Rowan. [Link]

-

ADMET Predictor®. Simulations Plus. [Link]

-

In Silico Functional Profiling of Small Molecules and Its Applications. (2008). Journal of Medicinal Chemistry, 51(22), 7082-7093. [Link]

-

Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives. (2019). Frontiers in Bioengineering and Biotechnology, 7, 243. [Link]

-

In silico approaches which are used in pharmacy. (2024). Journal of Pharmaceutical and Applied Chemistry. [Link]

-

Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 185, 12-26. [Link]

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. [Link]

-

Binding Database Home. BindingDB. [Link]

-

Computational Methods in Drug Discovery: The Challenges to Face. (2023). AZoLifeSciences. [Link]

-

List of chemical databases. Wikipedia. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journals, 8(11). [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

-

5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2379. [Link]

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules, 29(17), 4158. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. aurlide.fi [aurlide.fi]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 10. japsonline.com [japsonline.com]

- 11. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical databases/resources [crdd.osdd.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. neovarsity.org [neovarsity.org]

- 16. BindingDB [bindingdb.org]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. medium.com [medium.com]

- 19. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rjwave.org [rjwave.org]

- 23. mdpi.com [mdpi.com]

- 24. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 25. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. neovarsity.org [neovarsity.org]

- 27. ADMET Prediction | Rowan [rowansci.com]

- 28. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 29. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 30. metrotechinstitute.org [metrotechinstitute.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Molecular Dynamics Simulation - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 33. cresset-group.com [cresset-group.com]

- 34. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Pharmacophore: A Comprehensive Structure-Activity Relationship (SAR) Guide to Phenyl-Oxazole Derivatives

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—is a privileged scaffold in medicinal chemistry. When conjugated with a phenyl ring, the resulting phenyl-oxazole moiety exhibits a unique combination of hydrogen-bonding capacity, structural rigidity, and lipophilicity. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) of phenyl-oxazole derivatives, focusing on their dual utility as potent apoptosis inducers in oncology and as dual-acting cardiovascular agents.

By deconstructing the causality behind specific chemical substitutions and providing self-validating experimental protocols, this guide serves as a strategic roadmap for drug development professionals optimizing phenyl-oxazole leads.

The Phenyl-Oxazole Scaffold: Electronic & Structural Imperatives

The pharmacological versatility of the phenyl-oxazole core stems from its electronic distribution. The oxazole nitrogen acts as a potent hydrogen-bond acceptor, while the oxygen atom contributes to the overall dipole moment, influencing the molecule's orientation within target protein binding pockets.

Conjugation with a phenyl ring extends the π -electron system, allowing for robust π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target active sites. SAR studies consistently demonstrate that the biological activity of this scaffold is highly sensitive to the position and electronegativity of substituents on the phenyl ring, as well as the nature of the functional groups attached to the oxazole C4 and C5 positions [1].

SAR Case Study I: Anticancer Efficacy via Apoptosis Induction

A landmark application of the phenyl-oxazole scaffold is the discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Dysregulation of apoptosis is a hallmark of cancer, making the targeted activation of executioner caspases a highly desirable therapeutic strategy.

Substituent Effects on Pro-Apoptotic Potency

Research utilizing cell-based caspase high-throughput screening (HTS) assays has elucidated a clear SAR trajectory for 2-phenyl-oxazole-4-carboxamides in human colorectal carcinoma (DLD-1) cells [1]. The data reveals that the unsubstituted core is biologically inert, whereas halogenation—particularly with chlorine—dramatically enhances potency.

Causality of Halogenation: The introduction of chlorine atoms increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability. Furthermore, the electron-withdrawing nature of the halogens polarizes the phenyl ring, strengthening halogen-bond interactions with hydrophobic pockets in the target protein.

Quantitative SAR Data Summary

The following table summarizes the half-maximal effective concentration (EC 50 ) for apoptosis induction and the growth inhibition (GI 50 ) for key derivatives [1], [2].

| Compound ID | R1 (Phenyl 1) | R2 (Phenyl 2) | Apoptosis EC 50 (nM) | Growth Inhibition GI 50 (nM) |

| 1a | H | H | > 10,000 | > 10,000 |

| 1c | H | 4-Cl | 1,500 | 980 |

| 1j | 4-Cl | 4-Cl | 450 | 320 |

| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |

Table 1: SAR data demonstrating the exponential increase in potency upon multi-halogenation of the phenyl-oxazole core.

Mechanistic Pathway of Compound 1k

Compound 1k demonstrates the ability to cleave Poly (ADP-ribose) polymerase (PARP) and induce DNA laddering, which are the biochemical hallmarks of apoptosis [1].

Fig 1. Phenyl-oxazole induced apoptosis signaling pathway via caspase activation.

SAR Case Study II: Dual-Acting Cardiovascular Agents

Beyond oncology, the phenyl-oxazole scaffold has been successfully engineered to treat cardiovascular diseases, specifically as dual-acting Thromboxane Receptor Antagonists (TRA) and Thromboxane Synthase Inhibitors (TSI) [3].

Decoupling TRA and TSI Activity

In the development of ω -phenyl- ω -(3-pyridyl)alkenoic acid derivatives, researchers discovered that modifications to the oxazole moiety allowed for the independent tuning of TRA and TSI activities[4].

-

Lipophilicity & TRA: Increasing the lipophilicity of the oxazole amide substituents directly correlates with enhanced TRA activity. The receptor binding pocket for the antagonist is highly hydrophobic, rewarding the addition of bulky, lipophilic groups (e.g., cyclohexylbutyl).

-

Chain Length & Dual Activity: The length of the alkenoic acid side chain dictates the spatial geometry required to bridge the receptor antagonism site and the synthase inhibition site. SAR optimization revealed that a chain length of n=4 (heptenoic acid) provides the optimal 8–10 Å distance required for potent dual activity [4].

Fig 2. Logical SAR map detailing substituent effects on TRA, TSI, and apoptosis.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of phenyl-oxazole derivatives requires rigorous, self-validating assay systems. Below is the standardized protocol for the Cell-Based Caspase HTS Assay used to generate the data in Table 1.

Protocol: Self-Validating Cell-Based Caspase-3/7 HTS Assay

Objective: To quantify the pro-apoptotic EC 50 of phenyl-oxazole derivatives via caspase-3/7 activation. Causality of Design: DLD-1 cells are utilized due to their robust, predictable apoptotic response. A fluorogenic substrate (e.g., DEVD-AMC) is chosen because the cleavage of the DEVD peptide sequence by Caspase-3/7 releases AMC, yielding a high signal-to-noise fluorescent readout ideal for HTS.

Step-by-Step Methodology:

-

Cell Seeding: Seed human colorectal DLD-1 cells at a density of 1×104 cells/well in a 384-well black, clear-bottom microplate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .

-

Compound Preparation (Self-Validation Step 1): Prepare a 10-point, 3-fold serial dilution of the phenyl-oxazole compounds in DMSO.

-

Control Causality: Include Staurosporine (1 μ M) as a positive control for maximum caspase activation, and 0.1% DMSO as a vehicle (negative) control. This establishes the maximum and minimum assay windows.

-

-

Treatment: Transfer compounds to the assay plate (final DMSO concentration ≤ 0.1%). Incubate for 24 hours.

-

Reagent Addition: Add an equal volume of Caspase-3/7 fluorogenic detection reagent (containing lysis buffer and DEVD-AMC substrate) to each well.

-

Incubation & Reading: Protect from light and incubate at room temperature for 1 hour to allow for complete cell lysis and enzymatic cleavage. Read fluorescence at Ex/Em = 380/500 nm using a microplate reader.

-

Data Validation (Self-Validation Step 2): Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥ 0.5 validates the assay's robustness and confirms that the plate data is reliable.

-

EC 50 Determination: Normalize fluorescence data to the vehicle control (0%) and positive control (100%). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the EC 50 .

Fig 3. Step-by-step workflow for the self-validating caspase HTS assay.

Conclusion

The phenyl-oxazole scaffold represents a highly tunable pharmacophore. As demonstrated through both oncology and cardiovascular case studies, precise manipulation of the phenyl ring (via halogenation) and the oxazole substituents (via lipophilic amides or alkenoic chains) dictates the molecule's target affinity and mechanism of action. By employing rigorous SAR logic and self-validating biological assays, researchers can efficiently transition these derivatives from raw HTS hits to optimized preclinical candidates.

References

-

Tai, V. W., et al. "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 17, 2006, pp. 4554-4558. Available at:[Link]

-

Main, A. J., et al. "Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 2. Design, synthesis, and evaluation of a novel series of phenyl oxazole derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 15, 1998, pp. 1943-1948. Available at:[Link]

-

ACS Publications. "Development of Dual-Acting Agents for Thromboxane Receptor Antagonism and Thromboxane Synthase Inhibition." Bioorganic & Medicinal Chemistry Letters, 1998. Available at:[Link]

Unlocking the Therapeutic Potential of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A DFT-Driven Approach to Molecular Design and Analysis

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intersection of computational chemistry and drug discovery has created unprecedented opportunities for the rational design of novel therapeutics. Density Functional Theory (DFT) has emerged as a cornerstone of this revolution, offering a powerful lens through which the electronic structure, reactivity, and potential bioactivity of molecules can be understood with high accuracy.[1][2] This guide provides a comprehensive, in-depth exploration of how DFT studies can be applied to a promising heterocyclic compound, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. While specific experimental and computational data for this exact molecule are not yet prevalent in published literature, this whitepaper serves as a practical and theoretical roadmap for its complete in silico characterization. By leveraging established methodologies from studies on structurally similar isoxazole and oxazole derivatives, we present a full workflow—from initial molecular modeling to the prediction of biological interactions.[3][4][5] This document is designed for researchers and drug development professionals, offering both the theoretical underpinnings and step-by-step protocols necessary to conduct a thorough DFT analysis, thereby accelerating the evaluation of this and similar molecules as potential drug candidates.

Introduction: The Scientific Imperative for Computational Scrutiny

The molecule (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate belongs to the isoxazole class of five-membered heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its presence in numerous marketed drugs and its association with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[6][7] The molecule's structure, featuring a phenyl-substituted isoxazole core linked to a fluorinated benzoate moiety, suggests a rich and complex electronic profile ripe for exploration.

Why DFT? In the early stages of drug development, understanding a molecule's intrinsic properties is paramount. DFT provides a computationally efficient yet highly accurate method to probe the quantum mechanical nature of a molecule.[8][9] It allows us to move beyond simple 2D representations and predict a vast array of properties that govern molecular behavior:

-

3D Molecular Structure: Determining the most stable geometric conformation.

-

Electronic Distribution: Identifying electron-rich and electron-deficient regions, which are key to intermolecular interactions.

-

Chemical Reactivity: Predicting how and where the molecule is likely to interact with biological targets.[2]

-

Spectroscopic Signatures: Correlating computational data with experimental results from techniques like FT-IR and NMR for structural validation.

This guide will detail the complete workflow for a comprehensive DFT investigation, demonstrating how to generate actionable data that can inform and guide subsequent experimental work.

The Computational Gauntlet: A Workflow for Comprehensive DFT Analysis

The journey from a chemical structure to a detailed understanding of its bioactivity involves a series of integrated computational steps. This section outlines a robust, field-proven methodology for the DFT analysis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.

Caption: A comprehensive workflow for the DFT analysis and application of a novel molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculations

The foundational step of any DFT study is to find the molecule's most stable three-dimensional structure, its ground-state geometry.

Objective: To compute the lowest energy conformation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and confirm it as a true potential energy minimum.

Methodology:

-

Structure Preparation: The 2D structure of the molecule is first drawn using chemical drawing software. This 2D representation is then converted into a preliminary 3D model using a molecular builder like Avogadro or GaussView.[10][11]

-

Computational Software: The calculations are performed using a quantum chemistry software package, such as Gaussian 09/16.[3][12]

-

Theoretical Level Selection:

-

Functional: The B3LYP hybrid functional is selected. It is a Generalized Gradient Approximation (GGA) functional that incorporates a portion of the exact Hartree-Fock exchange, offering a well-established balance between computational cost and accuracy for organic molecules.[8][13][14]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing non-covalent interactions, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[11][15][16]

-

-

Execution of Optimization: A geometry optimization calculation is initiated. The algorithm iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until a stationary point is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)).[17]

-

Validation: The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true energy minimum and not a transition state.

-

Data Output: This calculation also yields zero-point vibrational energy, thermal corrections to energy, and the data required for simulating infrared (IR) and Raman spectra.

-

Deciphering the Code: Analysis of DFT Results

With the optimized structure confirmed, we can now extract a wealth of information about the molecule's inherent properties.

Molecular Structure and Stability

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental X-ray crystallography data (if available) to validate the computational model. For our target molecule, key parameters of interest would include the planarity between the phenyl and isoxazole rings and the rotational freedom around the ester linkage.

(Hypothetical Data Table)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | N-O (isoxazole) | 1.42 Å |

| Bond Angle | O-C-C (ester link) | 109.5° |

| Dihedral Angle | Phenyl-Isoxazole | 25.8° |

Electronic Landscape: FMO and MEP Analysis

The electronic properties are at the heart of understanding a molecule's reactivity and interaction potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[14]

-